6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole
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Overview
Description
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused imidazole and thiazole ring system with a fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for treating various cancers due to its ability to inhibit cell growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and signaling pathways involved in cell proliferation, leading to reduced cancer cell growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and disruption of DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-fluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the resulting biological activity. The presence of the 4-fluorophenyl group enhances its antiproliferative properties compared to other similar compounds . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for further modifications and applications.
Properties
CAS No. |
106465-78-5 |
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Molecular Formula |
C11H9FN2S |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2 |
InChI Key |
FBMVQCBQOXDWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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